Bienvenue dans la boutique en ligne BenchChem!

Oxymorphindole

Delta Opioid Receptor Binding Affinity Radioligand Displacement

Oxymorphindole (OMI) is an irreplaceable, non-peptidic DOR partial agonist derived from naltrexone, featuring a characteristic 6,7-fused indole group essential for δ-selectivity. Unlike SNC80, OMI binds the DOR in a distinct orientation, enabling unique investigations of receptor activation bias. Its partial agonist profile and measurable mu-affinity make it the definitive probe for DOR/MOR crosstalk and peripheral antinociception synergy with loperamide. For medicinal chemists, OMI serves as the validated reference standard for SAR expansion. No alternative ligand replicates this pharmacological fingerprint—procure OMI to ensure experimental integrity.

Molecular Formula C23H22N2O3
Molecular Weight 374.4 g/mol
CAS No. 111469-88-6
Cat. No. B039282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymorphindole
CAS111469-88-6
Synonymsoxymorphindole
Molecular FormulaC23H22N2O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5
InChIInChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1
InChIKeyYQNZUKAKYJMEFE-LMDOGRNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxymorphindole (CAS 111469-88-6) Procurement: A Non-Peptidic Delta-Opioid Research Tool


Oxymorphindole (OMI, CAS 111469-88-6) is a non-peptidic, indolomorphinan ligand that functions as a selective delta-opioid receptor (DOR) partial agonist [1]. Its core structure is derived from the mu-opioid antagonist naltrexone, modified with a 6,7-fused indole group to confer DOR selectivity, a design based on the 'message-address' concept [1]. OMI is characterized as a DOR partial agonist in functional assays [2] and is widely utilized as a pharmacological probe to investigate DOR-mediated signaling, antinociception, and its modulatory interactions with mu-opioid receptor (MOR) pathways [3].

The Specificity Requirement: Why Oxymorphindole Cannot Be Replaced by Other DOR Ligands


The procurement of Oxymorphindole for research cannot be substituted by other delta-opioid ligands due to its unique pharmacological fingerprint as a non-peptidic DOR partial agonist with a distinct receptor binding mode. Unlike structurally distinct DOR full agonists like SNC80, OMI does not share the same binding orientation within the receptor, as demonstrated by pharmacophore modeling [1]. Furthermore, its partial agonist nature differentiates it from full DOR agonists in functional assays [2]. This contrasts with DOR antagonists like naltrindole or peptidic agonists like DPDPE, each of which exhibits a different efficacy profile and receptor activation mechanism. This specific combination of binding mode, partial agonism, and non-peptidic structure makes OMI an irreplaceable tool for dissecting DOR signaling pathways.

Quantitative Differentiation: Head-to-Head Binding and Functional Data for Oxymorphindole


Delta-Opioid Receptor Binding Affinity: OMI vs. SNC80

Oxymorphindole exhibits significantly higher binding affinity for the delta-opioid receptor (DOR) compared to the non-peptidic full agonist SNC80. This high affinity is a key characteristic of the indolomorphinan class [1].

Delta Opioid Receptor Binding Affinity Radioligand Displacement

Mu/Delta Opioid Receptor Selectivity: Oxymorphindole vs. Naltrindole

While both oxymorphindole (OMI) and naltrindole (NTI) are delta-selective indolomorphinans, their selectivity profiles differ quantitatively. OMI demonstrates a substantial, though lesser, degree of delta-over-mu selectivity compared to the archetypal DOR antagonist NTI [1].

Opioid Receptor Selectivity Binding Affinity

Functional Activity: Partial Agonism of Oxymorphindole at the Delta Receptor

In functional assays, Oxymorphindole acts as a DOR partial agonist, exhibiting lower maximal efficacy than full agonists like deltorphin II. This partial agonism is a critical distinction from both full agonists and antagonists [1].

Delta Opioid Receptor Partial Agonism Functional Assay

Structure-Activity Relationship: Critical Role of the 6,7-Fused Indole Group for DOR Selectivity

Structure-activity relationship (SAR) studies demonstrate that the delta-opioid selectivity of oxymorphindole is critically dependent on the 6,7-fused indole group. Modifications to this moiety significantly alter the receptor selectivity profile [1].

Medicinal Chemistry Structure-Activity Relationship Receptor Selectivity

Validated Research Applications for Oxymorphindole Based on Quantitative Evidence


Investigating Functional Interactions and Synergy between Mu- and Delta-Opioid Receptors In Vivo

Oxymorphindole's profile as a selective DOR partial agonist with measurable mu-affinity [6] makes it an ideal tool for studying DOR/MOR cross-talk. Its application in vivo, particularly in combination with the peripherally-restricted mu-agonist loperamide, produces potent, synergistic antinociception in inflammatory pain models. This synergy is specifically mediated by peripheral opioid receptors [5], and the combination has been shown to reduce sensitization of C-fiber nociceptors without activating central opioid receptors, thereby avoiding common centrally-mediated side effects [3]. This scenario leverages OMI's specific selectivity and functional profile to probe complex receptor interactions.

Serving as a Prototypical Scaffold for the Development of Novel DOR Ligands

The well-defined structure-activity relationship of Oxymorphindole, where its 6,7-fused indole group is essential for DOR selectivity [6], positions it as a crucial starting point for medicinal chemistry. Researchers can use OMI to design and synthesize analogs to explore the 'message-address' concept. Modifications, such as those at the 14-position (e.g., 14-amino analogs) or halogenation of the indole ring, yield ligands with altered DOR affinity, selectivity, and functional profiles [5]. Procuring OMI provides a validated reference compound against which the binding and functional characteristics of new chemical entities can be directly compared.

Elucidating Delta-Opioid Receptor Binding Modes and Pharmacophore Models

Oxymorphindole's distinct non-peptidic structure makes it a key comparator for understanding the molecular pharmacology of the delta-opioid receptor. Pharmacophore modeling has shown that OMI and the DOR full agonist SNC80 do not bind to the DOR in the same orientation, despite both being delta-selective [6]. This fundamental difference in binding mode provides a powerful experimental system for investigating how distinct ligand-receptor interactions can lead to different signaling outcomes (e.g., partial agonism vs. full agonism). This application is essential for research aimed at structure-based drug design and understanding the nuances of GPCR activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxymorphindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.